molecular formula C15H21NO4 B1334051 3-[(Tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid CAS No. 284493-60-3

3-[(Tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid

Cat. No.: B1334051
CAS No.: 284493-60-3
M. Wt: 279.33 g/mol
InChI Key: MBWMIEZHOLGJBM-UHFFFAOYSA-N
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Description

3-[(Tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid is a chiral β-amino acid derivative featuring a tert-butoxycarbonyl (Boc) protective group on the amino moiety and a 4-methylphenyl substituent on the β-carbon. This compound serves as a critical intermediate in peptide synthesis and medicinal chemistry, particularly in the development of protease inhibitors, kinase-targeted therapies, and PROTACs (Proteolysis-Targeting Chimeras) . The Boc group enhances stability during synthetic processes, while the 4-methylphenyl group confers lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic resistance .

Properties

IUPAC Name

3-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10-5-7-11(8-6-10)12(9-13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWMIEZHOLGJBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373554
Record name 3-[(tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284493-60-3
Record name 3-[(tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection of the Amino Group Using Boc Chemistry

The Boc protection is commonly achieved by reacting the free amino acid or amino intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate. The reaction is typically performed in an organic solvent like dichloromethane (CH2Cl2) at room temperature.

Reaction conditions:

Parameter Typical Conditions Notes
Reagents Di-tert-butyl dicarbonate (Boc2O), base Triethylamine or NaHCO3
Solvent Dichloromethane (CH2Cl2) Alternative solvents: THF, DMF
Temperature 20–25 °C (room temperature) Mild conditions to preserve stereochemistry
Reaction time 12–24 hours Monitored by TLC
Work-up Aqueous extraction, drying, evaporation Purification by recrystallization or chromatography

Synthesis of the 3-(4-methylphenyl)propanoic Acid Backbone

The 4-methylphenyl substituent is introduced via:

Alternatively, the amino acid backbone can be synthesized by:

Coupling Methods for Boc-Protected Amino Acid Formation

In some protocols, the Boc-protected amino group is introduced via coupling reactions using carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane. This method facilitates amide bond formation while maintaining stereochemical integrity.

Industrial and Scale-Up Considerations

Industrial production optimizes the above methods by:

  • Using continuous flow reactors to improve reaction control and scalability.
  • Employing automated synthesis platforms for reproducibility.
  • Optimizing stoichiometry and solvent systems to maximize yield and purity.

Characterization and Purity Assessment

The compound is characterized by:

Technique Purpose Typical Findings
Nuclear Magnetic Resonance (NMR) Confirm structure and Boc group integrity ¹H and ¹³C NMR spectra consistent with Boc-protected amino acid
High-Performance Liquid Chromatography (HPLC) Assess purity and enantiomeric excess Purity > 97%, enantiomeric excess > 99%
Mass Spectrometry (MS) Confirm molecular weight Molecular ion peak at m/z consistent with C15H21NO4 (MW ~279.33 g/mol)
Melting Point Confirm physical properties Consistent with literature values

Summary Table of Preparation Parameters

Parameter Typical Protocol/Condition Reference/Notes
Boc Protection Reagent Di-tert-butyl dicarbonate (Boc2O) Standard Boc protection chemistry
Base Triethylamine or NaHCO3 Neutralizes acid byproducts
Solvent Dichloromethane (CH2Cl2), alternatives THF, DMF Solvent choice affects solubility
Temperature Room temperature (20–25 °C) Mild to preserve stereochemistry
Reaction Time 12–24 hours Monitored by TLC
Purification Recrystallization or column chromatography Ensures high purity
Yield 65–85% Dependent on scale and conditions
Enantiomeric Excess (ee) >99% Chiral HPLC or enzymatic resolution
Storage Conditions -20 °C, inert atmosphere, dry, dark Maintains compound stability

Research Findings and Notes

  • The Boc protection method is highly efficient and widely used in peptide and amino acid chemistry.
  • Optimization of solvent and base can improve yield and reduce side reactions.
  • Enantiomeric purity is critical for biological applications and is maintained by careful control of reaction conditions and purification.
  • Continuous flow synthesis is emerging as a scalable method for industrial production.
  • Stability studies indicate that Boc groups are sensitive to acidic and strongly basic conditions, necessitating controlled storage.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions, yielding the free amine. This reaction is critical for subsequent modifications in peptide synthesis.

Reagents Conditions Products References
Trifluoroacetic acid (TFA)Dichloromethane (DCM), room temperature3-Amino-3-(4-methylphenyl)propanoic acid
HCl (4M in dioxane)0–5°C, 2 hours3-Amino-3-(4-methylphenyl)propanoic acid hydrochloride

Notes :

  • TFA is preferred for mild deprotection without side reactions.
  • The free amine is reactive and often used in situ for further coupling.

Esterification of the Carboxylic Acid

The carboxylic acid group is esterified to enhance solubility or enable further functionalization.

Reagents Conditions Products References
DCC/DMAP, methanolDCM, 0°C to room temperatureMethyl 3-[(tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoate
Thionyl chloride, ethanolReflux, 4 hoursEthyl 3-[(tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoate

Key Observations :

  • DCC/DMAP facilitates efficient esterification without racemization .
  • Thionyl chloride generates reactive acyl chlorides for rapid ester formation .

Amide Bond Formation

The carboxylic acid reacts with amines to form amides, a cornerstone of peptide synthesis.

Reagents Conditions Products References
HATU, DIPEADMF, 0°C to room temperature3-[(tert-Butoxycarbonyl)amino]-3-(4-methylphenyl)propanamide derivatives
EDC/HOBt, glycine methyl esterDCM, 4°C overnightGlycine-coupled amide

Mechanistic Insight :

  • HATU and EDC activate the carboxylic acid, enabling nucleophilic attack by amines .
  • Racemization is minimized under low-temperature conditions.

Reduction of the Carboxylic Acid

The acid group is reduced to a primary alcohol for applications in chiral synthesis.

Reagents Conditions Products References
LiAlH₄Tetrahydrofuran (THF), reflux3-[(tert-Butoxycarbonyl)amino]-3-(4-methylphenyl)propan-1-ol
BH₃·THFTHF, 0°C to room temperature3-[(tert-Butoxycarbonyl)amino]-3-(4-methylphenyl)propan-1-ol

Considerations :

  • LiAlH₄ provides complete reduction but requires anhydrous conditions .
  • BH₃·THF is selective and avoids over-reduction .

Substitution Reactions

The Boc-protected amine participates in nucleophilic substitutions after activation.

Reagents Conditions Products References
Boc₂O, DMAPDCM, room temperatureN,N-Di-Boc-protected derivative
Allyl bromide, K₂CO₃DMF, 60°C, 12 hoursAllyl-substituted amine

Applications :

  • Double Boc protection enhances stability during multi-step syntheses .
  • Allylation introduces functional handles for cross-coupling reactions .

Oxidation of the Methyl Group

The 4-methylphenyl group is oxidized to a carboxylic acid under strong conditions.

Reagents Conditions Products References
KMnO₄, H₂O100°C, 8 hours3-[(tert-Butoxycarbonyl)amino]-3-(4-carboxyphenyl)propanoic acid
CrO₃, H₂SO₄Acetone, 0°C, 2 hours3-[(tert-Butoxycarbonyl)amino]-3-(4-carboxyphenyl)propanoic acid

Challenges :

  • Harsh conditions may degrade the Boc group; controlled oxidation is critical .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H21NO4
  • Molecular Weight : 279.33 g/mol
  • CAS Number : 124072-61-3
  • IUPAC Name : (3S)-3-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

The compound features a tert-butoxycarbonyl (Boc) protecting group which is crucial for its stability and reactivity in various chemical reactions.

Peptide Synthesis

One of the primary applications of Boc-β-phenylalanine is in the synthesis of peptides. The Boc group serves as a protective group for the amino group during peptide coupling reactions, allowing for selective functionalization without unwanted side reactions. This method is particularly useful in synthesizing complex peptides that require multiple steps of protection and deprotection.

Drug Development

Boc-β-phenylalanine derivatives are explored in drug development, particularly for their potential as inhibitors in various biological pathways. For example, compounds derived from this structure have shown promise in inhibiting specific enzymes involved in cancer progression and bacterial resistance mechanisms.

Enzyme Inhibition Studies

Research has indicated that Boc-β-phenylalanine derivatives can act as effective inhibitors for certain enzymes, such as protein kinases and phosphatases. These enzymes are critical in signaling pathways associated with cancer and other diseases. A study demonstrated that a derivative exhibited an IC50 value of 1.37 µM against a specific protein tyrosine phosphatase, indicating its potential as a therapeutic agent in oncology .

Structure-Activity Relationship (SAR) Studies

The compound is also utilized in SAR studies to understand how modifications to the phenylalanine structure affect biological activity. This research aids in the design of more potent analogs with improved efficacy and selectivity.

Antitumor Activity

A notable case study involved the synthesis of peptide analogs containing Boc-β-phenylalanine, which were evaluated for antitumor activity against various cancer cell lines, including MCF7 (breast cancer) and HL60 (leukemia). The results indicated that these peptides exhibited significant cytotoxic effects, leading to further investigations into their mechanisms of action .

Antimicrobial Properties

Another study focused on the antimicrobial properties of Boc-β-phenylalanine derivatives against Gram-positive bacteria. The derivatives demonstrated MIC values ranging from 1.49 to 5.95 µM, suggesting their potential use as antimicrobial agents .

Data Table: Summary of Key Applications

Application AreaDescriptionKey Findings
Peptide SynthesisUsed as a protective group during peptide couplingEnables selective functionalization
Drug DevelopmentPotential inhibitors for cancer-related enzymesIC50 values indicate effectiveness
Enzyme InhibitionInhibits specific protein kinasesSignificant inhibition observed
Antitumor ActivityEvaluated against cancer cell linesCytotoxic effects noted in MCF7 and HL60 cells
Antimicrobial PropertiesTested against Gram-positive bacteriaMIC values suggest antimicrobial potential

Mechanism of Action

The mechanism of action of 3-[(Tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino functionality, preventing it from participating in unwanted reactions. Upon removal of the Boc group under acidic conditions, the free amino group is available for further reactions, such as peptide bond formation.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., -F, -NO2): Enhance reactivity in nucleophilic substitution reactions and improve binding affinity to enzymatic targets (e.g., LRRK2 inhibitors with 4-F substitution ).
  • Electron-Donating Groups (e.g., -OCH3, -CH3) : Increase lipophilicity, improving passive diffusion across biological membranes. The 4-OCH3 derivative demonstrates potent antimicrobial activity against ESKAPE pathogens .
  • Steric Effects : Bulky substituents (e.g., 4-CH3) may hinder rotational freedom, stabilizing specific conformations critical for target engagement .

Stereochemical Variations

The (S)-enantiomer of Boc-protected analogs is often prioritized due to its compatibility with natural L-amino acids in peptide synthesis. For example:

  • (S)-3-[(Boc)amino]-3-(4-nitrophenyl)propanoic acid (CAS 499995-73-2) is used in asymmetric catalysis and enzyme inhibitor design .
  • Racemic mixtures (e.g., Boc-DL-3-aminoisobutyric acid) are less common in therapeutic applications due to reduced enantioselective efficacy .

Biological Activity

3-[(Tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid, also known as Boc-β-N-Me-Ala-OH, is a compound with significant biological activity, particularly in the context of pharmaceutical and biochemical research. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular Formula C₉H₁₇NO₄
Molecular Weight 203.24 g/mol
CAS Number 124072-61-3
Boiling Point Not available
Melting Point Not available
InChI Key BBIFRGBXCKOUBW-UHFFFAOYSA-N

The biological activity of this compound is primarily linked to its ability to interact with various biological systems. It has been noted for its role in:

  • Inhibition of Enzyme Activity : Research indicates that compounds similar to this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to downregulate the expression of key activators in bacterial secretion systems, which is crucial for understanding its potential antibacterial properties .
  • Modulation of Cellular Signaling : The compound may influence cellular signaling pathways by acting on receptors or other molecular targets within cells. This modulation can lead to changes in cell proliferation and apoptosis, making it a candidate for further investigation in cancer research .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogs:

  • Antibacterial Activity : A study demonstrated that derivatives of Boc-protected amino acids can significantly inhibit the Type III secretion system (T3SS) in pathogenic bacteria. This inhibition was observed at concentrations around 50 μM, indicating potential therapeutic applications against bacterial infections .
  • Peptide Synthesis Applications : The Boc group is widely utilized in peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions. This property allows for the selective deprotection of amino acids during the synthesis of complex peptides .
  • Pharmacological Potential : The compound's structure suggests potential pharmacological applications, particularly in drug design aimed at modulating metabolic pathways or inhibiting pathogenic processes. Further research is needed to explore these avenues comprehensively.

Q & A

Q. How can researchers scale up synthesis without compromising yield or purity?

  • Methodology : Optimize solvent systems for solubility (e.g., switch from DCM to THF for larger volumes). Implement continuous flow chemistry for ester hydrolysis steps to improve reproducibility . Monitor reaction scalability using in-line FTIR or PAT (Process Analytical Technology) .

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